4-(1,3-Dithian-2-yl)aniline
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Overview
Description
4-(1,3-Dithian-2-yl)aniline is an organic compound with the molecular formula C9H11NS2 It is characterized by the presence of a dithiane ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)aniline typically involves the reaction of 1,3-dithiane with aniline under specific conditions. One common method involves the use of organolithium reagents. For example, 2-lithio-1,3-dithiane can be generated by the action of n-butyllithium on 1,3-dithiane at low temperatures (around -70°C). This intermediate can then react with aniline to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(1,3-Dithian-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes.
Biological Applications: The compound is used as a fluorescent dye in biological studies.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-yl)aniline involves its interaction with specific molecular targets. For example, in biological applications, the compound can interact with cellular components to produce fluorescence, which can be used for imaging and diagnostic purposes. The dithiane ring can also undergo redox reactions, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound is similar in structure but contains an arsenic atom instead of sulfur.
1,3-Dithianes: These compounds are commonly used as carbonyl protecting groups and in umpolung reactions.
Uniqueness
4-(1,3-Dithian-2-yl)aniline is unique due to its combination of a dithiane ring and an aniline moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research.
Properties
CAS No. |
125559-71-9 |
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Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
4-(1,3-dithian-2-yl)aniline |
InChI |
InChI=1S/C10H13NS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 |
InChI Key |
AOSUZXXNHYAUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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